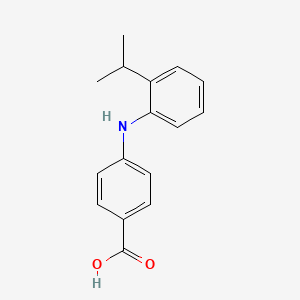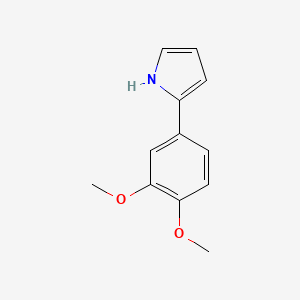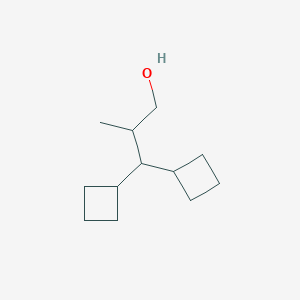
4-((2-Isopropylphenyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-Isopropylphenyl)amino)benzoic acid” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.31 . This compound is related to 4-aminobenzoic acid, which is an organic compound with the formula H2NC6H4CO2H .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves electrophilic and nucleophilic reactions . For example, benzocaine, a compound having a 4-aminobenzoate structure, can undergo various reactions to construct a library of benzocaine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C16H17NO2 . It is related to 4-aminobenzoic acid, which consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
The chemical reactions of compounds similar to “this compound” often involve acid-base reactions . For instance, benzoic acid can undergo a reaction with NaOH, converting it into its more water-soluble ionic carboxylate form .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, 4-aminobenzoic acid is a white solid that is slightly soluble in water .Applications De Recherche Scientifique
Development of Novel Fluorescence Probes
Ken-ichi Setsukinai et al. (2003) designed and synthesized novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radical and hypochlorite. These probes, HPF and APF, offer tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Waste-Free Synthesis of Heterocyclic Compounds
M. Shimizu et al. (2009) reported on the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system. This process efficiently produces 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, highlighting a waste-free approach to synthesizing condensed heterocyclic compounds (Shimizu et al., 2009).
Polymorphism and Cocrystal Salt Formation
Yunping Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug. Their work aims to understand the effects of double Cl-CH3 exchange on drug properties, demonstrating the significance of polymorphism and cocrystal salt formation in drug development (Zhoujin et al., 2022).
Mécanisme D'action
Target of Action
It is structurally similar to aminobenzoic acid , which is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the metabolism of certain compounds in the body.
Mode of Action
Based on its structural similarity to aminobenzoic acid , it may interact with its targets in a similar manner. Aminobenzoic acid acts as a substrate for p-hydroxybenzoic acid hydroxylase , suggesting that 4-((2-Isopropylphenyl)amino)benzoic acid might also interact with this enzyme.
Biochemical Pathways
Aminobenzoic acid, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might also be influenced by its solubility and stability in aqueous environments.
Result of Action
Derivatives of aminobenzoic acid have exhibited various biological activities, including antimicrobial and cytotoxic effects . Therefore, it is possible that this compound might also exhibit similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, is known to be influenced by the presence of water . Therefore, the action, efficacy, and stability of this compound might also be influenced by the presence of water and other environmental factors.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-propan-2-ylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(8-10-13)16(18)19/h3-11,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZTWGXUKBTMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)

![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2865763.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)
![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)

